molecular formula C20H21ClN4O3S B14437694 N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide CAS No. 77051-92-4

N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide

Cat. No.: B14437694
CAS No.: 77051-92-4
M. Wt: 432.9 g/mol
InChI Key: PLFRWHXFYXXILR-UHFFFAOYSA-N
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Description

N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thioxomethyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloroaniline, which is then reacted with thioxomethylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with cyclopentylamine and N-methyl-4-nitrobenzoyl chloride to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 2-Amino-N-(4-chlorophenyl)benzamide

Uniqueness

N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

77051-92-4

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamothioylamino]cyclopentyl]-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C20H21ClN4O3S/c1-24(19(26)13-5-11-16(12-6-13)25(27)28)18-4-2-3-17(18)23-20(29)22-15-9-7-14(21)8-10-15/h5-12,17-18H,2-4H2,1H3,(H2,22,23,29)

InChI Key

PLFRWHXFYXXILR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1NC(=S)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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